molecular formula C18H13FN4O B2451347 2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251604-26-8

2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2451347
CAS No.: 1251604-26-8
M. Wt: 320.327
InChI Key: OQIHHRMVWISLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction mixture is usually poured on ice and the separated solid is collected by filtration .


Molecular Structure Analysis

The molecular structure of triazolopyridazines can be analyzed using techniques like 1H-NMR . For example, the 1H-NMR of a similar compound showed peaks at 6.28 (d, 1H, J=7.5Hz, CH), 7.57 (m, 4H, three H of Ph, 7-H), 7.96 (m, 2H, Ph), 8.61 (d, 1H, J= 9.5Hz, 8-H), 9.44 (d, 1H, J=7.5Hz, NH) .

Scientific Research Applications

Anticonvulsant Activity

Compounds within the 1,2,4-triazolo[4,3-a]pyrazine and related families have been synthesized and evaluated for their anticonvulsant properties. These compounds, including derivatives with modifications at the benzyl position, such as fluoro substitution, have shown potent activity against maximal electroshock-induced seizures in rats. The synthesis approach and bioisostere comparisons with purine rings indicate a strategic framework for developing anticonvulsant agents with reduced side effects, such as emesis (J. Kelley et al., 1995).

Antiviral Activity

Research on the antiviral activity of triazolo[4,3-b]pyridazine derivatives has identified compounds with promising activity against the hepatitis A virus (HAV). The structural versatility of these compounds allows for the synthesis of various derivatives, enhancing the potential for targeted antiviral therapies. This indicates a significant step towards developing new antiviral agents, with compound specificity offering a pathway to potentially overcome resistance mechanisms (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Antimicrobial and Antifungal Activity

Several derivatives within the triazolo[4,3-b]pyridazine and related families have been synthesized and evaluated for antimicrobial and antifungal activities. These studies highlight the compounds' efficacy against a range of pathogenic bacteria and fungi, suggesting their potential as leads for developing new antimicrobial agents. The structural modifications leading to these activities provide insights into the molecular framework necessary for bioactivity, laying the groundwork for future drug design and development (M. Suresh et al., 2016).

Antitumor Activity

Research into the antitumor potential of 1,2,4-triazolo[4,3-b]pyridazine derivatives has uncovered compounds with significant activity against various cancer cell lines. These findings suggest a promising avenue for cancer therapy, with the possibility of developing novel anticancer agents based on these heterocyclic frameworks. The exploration of these compounds' antiproliferative effects contributes to our understanding of their mechanism of action and their potential role in cancer treatment (K. Bhat et al., 2009).

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O/c19-15-8-6-13(7-9-15)12-22-18(24)23-17(21-22)11-10-16(20-23)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIHHRMVWISLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.